n-Dansyl-trans-4-hydroxy-l-proline

Catalog No.
S14268631
CAS No.
35026-16-5
M.F
C17H20N2O5S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Dansyl-trans-4-hydroxy-l-proline

CAS Number

35026-16-5

Product Name

n-Dansyl-trans-4-hydroxy-l-proline

IUPAC Name

(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1

InChI Key

KPMHEEJRFWEAKY-ABAIWWIYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O

N-Dansyl-trans-4-hydroxy-L-proline is a synthetic compound that combines the dansyl group with trans-4-hydroxy-L-proline, an amino acid derivative. The dansyl group, known for its fluorescent properties, enhances the compound's utility in biochemical applications, particularly in labeling and tracking peptides and proteins. The molecular formula of N-Dansyl-trans-4-hydroxy-L-proline is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S, and it features a dansyl moiety attached to the hydroxyl group of trans-4-hydroxy-L-proline.

This compound is recognized for its role in various biological studies due to its ability to form stable conjugates with amino acids and proteins, making it a valuable tool in peptide synthesis and analysis.

  • Substitution Reactions: The dansyl group can undergo substitution with other functional groups, allowing for the modification of the compound's properties.
  • Oxidation and Reduction Reactions: While less common, these reactions can occur under specific conditions, potentially altering the compound's structure and reactivity.

Common reagents used in reactions involving N-Dansyl-trans-4-hydroxy-L-proline include bases like sodium hydroxide and sodium carbonate, as well as oxidizing agents such as hydrogen peroxide. These reactions can lead to various products depending on the specific conditions employed .

N-Dansyl-trans-4-hydroxy-L-proline exhibits biological activity related to its structural components. The trans-4-hydroxy-L-proline part is known to influence collagen stability and function due to its incorporation into collagen molecules. The dansyl moiety provides fluorescence, enabling researchers to track biological processes involving proteins and peptides. This compound has been utilized in studies assessing protein interactions, enzyme activities, and cellular processes due to its ability to label biomolecules effectively.

The synthesis of N-Dansyl-trans-4-hydroxy-L-proline typically involves the following steps:

  • Formation of the Dansyl Derivative: Dansyl chloride is reacted with trans-4-hydroxy-L-proline in an alkaline medium, often using sodium hydroxide or sodium carbonate as a base.
  • Purification: After the reaction, purification steps such as recrystallization or chromatography are employed to isolate the desired product from unreacted materials and byproducts.

This method allows for efficient production of N-Dansyl-trans-4-hydroxy-L-proline suitable for research applications .

Research involving N-Dansyl-trans-4-hydroxy-L-proline often focuses on its interactions with proteins and enzymes. Studies have shown that this compound can bind selectively to certain amino acid residues within proteins, influencing their structure and function. Additionally, its fluorescent nature allows for real-time monitoring of these interactions in biological systems, providing insights into cellular mechanisms and protein dynamics.

Several compounds share structural similarities with N-Dansyl-trans-4-hydroxy-L-proline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Dansyl chlorideContains a dansyl groupUsed primarily for labeling; reactive halide
trans-4-Hydroxy-L-prolineAmino acid derivative without dansyl groupImportant for collagen stability
N-Boc-trans-4-hydroxy-L-prolineProtected form of trans-4-hydroxy-L-prolineUsed in peptide synthesis; less reactive
Dansylated amino acidsAmino acids modified with dansyl groupsVersatile labeling agents for various studies

N-Dansyl-trans-4-hydroxy-L-proline is unique due to its combination of fluorescent properties with the structural features of trans-4-hydroxy-L-proline, making it particularly useful in studying protein dynamics and interactions while contributing to collagen research .

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

364.10929292 g/mol

Monoisotopic Mass

364.10929292 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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